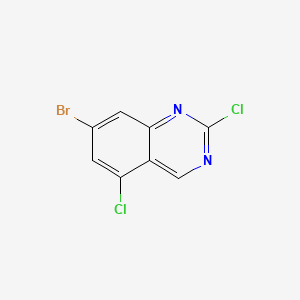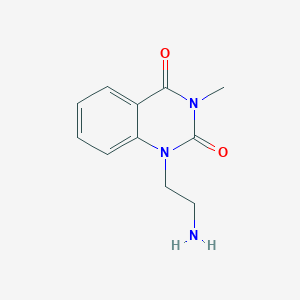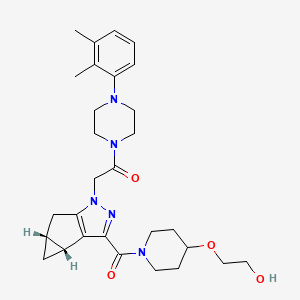![molecular formula C14H13ClN2O3 B13915241 Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core
Métodos De Preparación
The synthesis of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Análisis De Reacciones Químicas
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, which can influence various biochemical pathways. This coordination can affect the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar compounds include:
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Another related compound with a different core structure and functional groups.
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is unique due to its specific combination of functional groups and the bipyridine core, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13ClN2O3 |
|---|---|
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
methyl 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-4-9(11(6-16-8)14(18)20-3)10-5-13(15)17-7-12(10)19-2/h4-7H,1-3H3 |
Clave InChI |
WGRUJRARUWBPAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C(=O)OC)C2=CC(=NC=C2OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)


![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)


![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)

![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)

![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)


